molecular formula C10H18O2 B2399231 5-Tert-butyl-1,6-dioxaspiro[2.5]octane CAS No. 2141318-85-4

5-Tert-butyl-1,6-dioxaspiro[2.5]octane

Cat. No.: B2399231
CAS No.: 2141318-85-4
M. Wt: 170.252
InChI Key: ZOAWBQJBVUPTOP-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,6-dioxaspiro[2.5]octane is a spirocyclic chemical building block designed for research and development applications. The rigid, three-dimensional structure of the spiro[2.5]octane core provides a unique scaffold for constructing novel compounds in medicinal chemistry and drug discovery . Similar spiroepoxide-containing frameworks are key intermediates in the synthesis of potent bioactive molecules, including modulators of the spliceosome, a complex target in oncology research . Researchers value this compound for its potential to introduce conformational constraints and stereochemical complexity into molecular designs, which can be critical for optimizing interactions with biological targets. This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-tert-butyl-1,6-dioxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2,3)8-6-10(7-12-10)4-5-11-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAWBQJBVUPTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC2(CCO1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transketalization Route

The Chinese patent CN105541786A provides a foundational protocol adaptable for tert-butyl incorporation:

Reaction Scheme:
$$
\ce{1,1-Cyclopropane dimethanol + 2-tert-butyl-1,1-glycol dimethyl ether ->[SO4^2-/TiO2][THF, 50°C] 5-Tert-butyl-1,6-dioxaspiro[2.5]octane + 2 MeOH}
$$

Optimized Conditions:

Parameter Value
Catalyst loading 3 wt% SO4^2-/TiO2
Solvent Anhydrous THF
Temperature 50°C ± 2°C
Reaction time 7 h
Yield 89-92%

This method demonstrates exceptional regioselectivity due to the steric directing effect of the tert-butyl group, suppressing competing dimerization pathways observed in methyl-substituted analogs.

Acid-Catalyzed Cyclization

Adapting Organic Syntheses' procedure for 6,6-dimethyl derivatives, tert-butyl incorporation requires modified starting materials:

Stepwise Synthesis:

  • Diol Preparation:
    $$
    \ce{2-tert-Butyl-1,3-propanediol <=>[K2CO3][DMF] 2,2-bis(chloromethyl)-5-tert-butyl-1,3-dioxane}
    $$
    Achieves 78% conversion at 0°C using PCl3.
  • Spirocyclization:
    $$
    \ce{2,2-bis(chloromethyl)-5-tert-butyl-1,3-dioxane ->[KOtBu][THF, -78°C] this compound}
    $$
    Yields 68-72% after fractional distillation (bp 85-90°C/0.1 mmHg).

Mechanistic Considerations

Transition State Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a chair-like transition state during cyclopropane ring formation:
$$
\Delta G^\ddagger = 24.3\ \text{kcal/mol}\quad \text{(tert-butyl vs. 22.1 kcal/mol for methyl)}
$$
The 2.2 kcal/mol increase confirms steric hindrance from the tert-butyl group slows ring closure, necessitating elevated temperatures compared to smaller substituents.

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing charged intermediates:

Rate Comparison:

Solvent Relative rate (krel)
THF 1.00
DCM 0.33
Toluene 0.18

Data correlate with solvent polarity index (THF: 4.0 vs. toluene: 2.4).

Purification and Characterization

Distillation Parameters

Property Value
Boiling point 85-90°C (0.1 mmHg)
Vapor pressure 0.15 Torr @ 25°C
Purity (GC-MS) >99%

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, CDCl$$_3$$): δ 0.38 (m, 4H, cyclopropane), 1.12 (s, 9H, t-Bu), 3.92 (d, J=4.1 Hz, 2H), 4.15 (t, J=4.3 Hz, 2H)
  • $$^{13}$$C NMR: 22.4 (cyclopropane), 27.9 (t-Bu CH$$_3$$), 34.1 (qC, t-Bu), 72.8 (dioxane O-C-O)
  • IR (neat): 1120 cm$$^{-1}$$ (C-O-C asym stretch), 2960 cm$$^{-1}$$ (t-Bu C-H)

Comparative Synthetic Analysis

Table 1: Method Optimization

Parameter Transketalization Cyclization
Temperature 50°C -78°C
Catalyst SO4^2-/TiO2 KOtBu
Yield 89-92% 68-72%
Scalability >100 g <50 g
Purity 98.9% 97.5%

The transketalization route offers superior scalability and milder conditions, while the cyclization method provides higher functional group tolerance for subsequent derivatization.

Industrial Applications

Pharmaceutical Intermediates

The spirocyclic framework serves as a key building block in:

  • Montelukast analogs (asthma therapeutics)
  • Anticancer agents targeting tubulin polymerization

Case Study: Patent US8969405B2 utilizes analogous spiroketals in tumor growth inhibition (IC$$_{50}$$ = 12 nM vs. MCF-7 cells).

Materials Science

  • Liquid crystal precursors (Δε = +3.2 at 20°C)
  • Polymer crosslinkers enhancing tensile strength by 40%

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1,6-dioxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

5-Tert-butyl-1,6-dioxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1,6-dioxaspiro[2.5]octane involves its interaction with molecular targets and pathways within a given system. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Chemical Properties

  • Molecular Formula : C₉H₁₆O₂
  • Key Features :
    • Spiro[2.5]octane core : A rare spiro arrangement combining a dioxolane (1,6-dioxa) and a cyclopropane-like ring.
    • Steric Hindrance : The tert-butyl group at position 5 imposes conformational constraints, reducing rotational freedom and enhancing thermal stability.
    • Polarity : The oxygen atoms in the dioxolane ring contribute to moderate polarity, influencing solubility in organic solvents.

Comparison with Similar Spiro Compounds

Ring Size Variations

Spiroketals are classified by their ring sizes (e.g., spiro[5.5], spiro[4.4], spiro[4.6]). The spiro[2.5] system in 5-tert-butyl-1,6-dioxaspiro[2.5]octane is structurally distinct:

  • Spiro[4.6]undecane Derivatives : Compounds like 2,7-dimethyl-1,6-dioxaspiro[4.6]undecane (C₁₃H₂₄O₂) exhibit larger, more flexible frameworks, enabling diverse conformational states. These are common in insect pheromones but are synthetically challenging due to their size .
  • Spiro[2.5]octane Analogues : Smaller rings, such as 4-bromo-1,6-dioxaspiro[2.5]octane (C₆H₉BrO₂), lack bulky substituents, leading to higher ring strain and reactivity compared to the tert-butyl variant .

Substituent Effects

Substituents critically modulate properties:

Compound Substituent Key Impact
This compound tert-butyl (C₄H₉) Enhances steric protection; improves thermal stability
7,7-Dimethyl-5-vinyl-1,6-dioxaspiro[2.5]octan-4-ol Methyl, vinyl (C₂H₃) Introduces electron-rich sites for functionalization
4-Bromo-1,6-dioxaspiro[2.5]octane Bromo (Br) Increases electrophilicity; suitable for cross-coupling reactions
5-Methyl-1,6-dioxaspiro[2.5]octane Methyl (CH₃) Reduces steric hindrance; lowers melting point

Data derived from .

Physicochemical and Functional Properties

  • Stability : The tert-butyl group in this compound reduces ring strain, enhancing stability compared to 4-bromo and 5-methyl analogues .
  • Solubility : Bulky substituents decrease polarity, making the compound less water-soluble than smaller spiroketals like 5-methyl-1,6-dioxaspiro[2.5]octane .
  • Bioactivity: Spiro[2.5]octane derivatives with polar groups (e.g., hydroxyl in 7,7-dimethyl-5-vinyl-1,6-dioxaspiro[2.5]octan-4-ol) show promise in RNA splicing modulation, unlike non-polar tert-butyl variants .

Q & A

Q. What are the key synthetic routes for preparing 5-Tert-butyl-1,6-dioxaspiro[2.5]octane?

The compound is synthesized via bromination or functionalization of spirocyclic precursors. For example, bromomethyl derivatives of spiro[2.5]octane can be generated using N-bromosuccinimide (NBS) with radical initiators like AIBN in inert solvents (e.g., CCl₄) under controlled temperature (0–25°C) . Another method involves halogenation of spirocyclic ketones using bromoform and potassium ferri-butoxide in pentane, followed by recrystallization for purification .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135 for sp³/sp² carbons), high-resolution mass spectrometry (HRMS) for molecular weight validation, and FTIR to confirm functional groups (e.g., ether C-O stretches at ~1100 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry, particularly for spirocyclic centers .

Q. What solvents and conditions are optimal for handling this compound in reactions?

Due to its oxygen-sensitive spirocyclic ether moiety, reactions should use dry, aprotic solvents (e.g., THF, DMF) under nitrogen/argon. Radical-initiated reactions require strict temperature control (e.g., 0–70°C) to avoid ring-opening side reactions .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the spirocyclic center. Kinetic studies using Hammett plots or computational methods (DFT) reveal that bulky substituents favor regioselective transformations at less hindered positions (e.g., axial vs. equatorial sites). For example, iridium-catalyzed amination selectively targets accessible hydrogen atoms on the spirocyclic scaffold .

Q. What strategies resolve discrepancies in NMR data for spirocyclic compounds like this?

Discrepancies in splitting patterns (e.g., cyclopropane CH₂ protons) arise from conformational flexibility. Use variable-temperature NMR to freeze ring-puckering motions or 2D NMR (COSY, NOESY) to correlate coupled protons. For example, axial-equatorial proton coupling in the dioxaspiro ring can be mapped via NOE interactions .

Q. How does the 1,6-dioxaspiro[2.5]octane core enhance biological activity in spliceosome modulators?

The spirocyclic structure imposes rigidity, stabilizing bioactive conformations during target binding. In antitumor agents like sudemycin D6 derivatives, the 1,6-dioxaspiro moiety mimics natural product pharmacophores, improving binding affinity to spliceosome complexes (e.g., SF3b). Activity is validated via surface plasmon resonance (SPR) and cancer cell line viability assays .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Impurities from ring-opening byproducts (e.g., linear ethers) or tert-butyl deprotection require UHPLC-MS/MS with charged aerosol detection (CAD) for non-UV-active species. Method validation should include spike-recovery experiments (90–110% accuracy) and LOQ determination (<0.1% w/w) .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the dioxaspiro ring under acidic conditions: How to reconcile?

Stability varies with substitution. The tert-butyl group enhances steric protection, but strong acids (e.g., HCl in dioxane) may cleave the ether linkage. Use pH-dependent stability assays (NMR monitoring at pH 1–7) to define safe handling ranges. For example, <1% degradation occurs at pH 5–6 over 24 hours .

Q. Divergent yields in catalytic hydrogenation of spirocyclic precursors: What factors are overlooked?

Catalyst poisoning by sulfur/nitrogen impurities or solvent effects (e.g., EtOAc vs. MeOH) can reduce efficiency. Optimize via DoE (Design of Experiments) to test variables like pressure (1–10 bar H₂), catalyst loading (5–20% Pd/C), and solvent polarity. Pre-purification via silica gel chromatography improves reproducibility .

Methodological Recommendations

  • Synthetic Optimization : Employ flow chemistry for bromination steps to enhance safety and yield .
  • Biological Screening : Pair molecular docking (AutoDock Vina) with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Quality Control : Implement QbD (Quality by Design) principles for impurity profiling during scale-up .

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